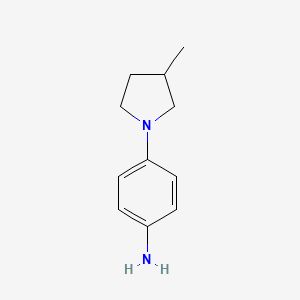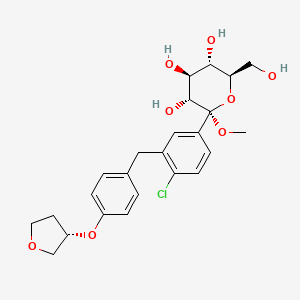
(2S,3R,4S,5S,6R)-2-(3-(4-((S)-tetrahydrofuran-3-yloxy)benzyl)-4-chlorophenyl)-tetrahydro-6-(hydroxyMethyl)-2-Methoxy-2H-pyran-3,4,5-triol
描述
(2S,3R,4S,5S,6R)-2-(3-(4-((S)-tetrahydrofuran-3-yloxy)benzyl)-4-chlorophenyl)-tetrahydro-6-(hydroxyMethyl)-2-Methoxy-2H-pyran-3,4,5-triol is a useful research compound. Its molecular formula is C24H29ClO8 and its molecular weight is 480.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
甲氧基恩格列净:科学研究应用的综合分析
抗癌潜力: 恩格列净已被证明具有抗癌作用。例如,邝等人进行的研究表明类似药物通过诱导癌细胞G1期阻滞,对肾细胞癌具有抑制作用 。这表明甲氧基恩格列净也可以被探索其潜在的抗癌特性。
分析化学:在分析化学中,已经开发了稳定性指示HPLC方法来估算药物和片剂形式的恩格列净 。甲氧基恩格列净可以使用类似的技术进行分析,以确保其稳定性和有效性。
糖尿病治疗:恩格列净主要用于治疗2型糖尿病 。作为一种衍生物,甲氧基恩格列净也可以用于糖尿病管理,可能提供具有不同药代动力学特性的替代方案。
心血管健康:研究表明,恩格列净可以减少因心力衰竭住院和心血管疾病死亡 。甲氧基恩格列净可能具有这些益处,有助于改善心血管健康结局。
肾脏保护:恩格列净治疗与肾脏事件发生率降低有关,包括因肾脏疾病死亡和终末期肾衰竭风险 。甲氧基恩格列净可以提供类似的肾脏保护作用。
药物安全性与耐受性:恩格列净被认为是一种耐受性良好且安全的药物 。对甲氧基恩格列净的研究可以集中在其安全性方面,旨在为患者提供安全的治疗方案。
作用机制
Target of Action
Methoxy empagliflozin is a potent and selective inhibitor of the sodium-glucose co-transporter 2 (SGLT2) found primarily in the kidney . SGLT2 is responsible for the reabsorption of glucose from the renal tubules back into the bloodstream . By inhibiting SGLT2, Methoxy empagliflozin reduces this reabsorption, leading to increased urinary glucose excretion .
Mode of Action
Methoxy empagliflozin interacts with its target, SGLT2, by competitively inhibiting the transporter . This inhibition prevents glucose from being reabsorbed from the kidney tubules, resulting in the excretion of glucose in the urine . This leads to a decrease in blood glucose levels, independent of insulin .
Biochemical Pathways
Methoxy empagliflozin affects several biochemical pathways. It has been shown to improve the metabolism of various substances, particularly promoting the branched-chain amino acid metabolism of diabetic hearts by up-regulating PP2Cm . Furthermore, Methoxy empagliflozin can affect the mTOR/p-ULK1 signaling pathway by reducing the concentration of branched-chain amino acids in diabetic hearts . It also has significant inhibitory effects on certain types of tumor cells, such as inhibition of proliferation, migration, and induction of apoptosis .
Pharmacokinetics
Following single and multiple oral doses, Methoxy empagliflozin is rapidly absorbed and reaches peak plasma concentrations after approximately 1.33–3.0 hours . The mean terminal half-life ranges from 10.3 to 18.8 hours in multiple-dose studies . Increases in exposure are dose-proportional and steady state is reached after day 6 . No clinically relevant alterations in pharmacokinetics were observed in mild to severe hepatic impairment, or in mild to severe renal impairment and end-stage renal disease .
Result of Action
The molecular and cellular effects of Methoxy empagliflozin’s action are diverse. It has been shown to reduce myocardial fibrosis and inhibit the TGF-β1/Smad3 fibrotic pathway . It also improves myocardial strain, reduces cardiac fibrosis, and reduces pro-inflammatory cytokines in non-diabetic mice treated with doxorubicin . Additionally, it has been shown to attenuate diabetic cardiomyopathy-related myocardial injury by promoting the catabolism of branched-chain amino acids and inhibiting mTOR/p-ULK1 to enhance autophagy .
属性
IUPAC Name |
(2S,3R,4S,5S,6R)-2-[4-chloro-3-[[4-[(3S)-oxolan-3-yl]oxyphenyl]methyl]phenyl]-6-(hydroxymethyl)-2-methoxyoxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29ClO8/c1-30-24(23(29)22(28)21(27)20(12-26)33-24)16-4-7-19(25)15(11-16)10-14-2-5-17(6-3-14)32-18-8-9-31-13-18/h2-7,11,18,20-23,26-29H,8-10,12-13H2,1H3/t18-,20+,21+,22-,23+,24-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIVKIDWTTVMRBY-JZTXWIGVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(C(C(C(C(O1)CO)O)O)O)C2=CC(=C(C=C2)Cl)CC3=CC=C(C=C3)OC4CCOC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@@]1([C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)C2=CC(=C(C=C2)Cl)CC3=CC=C(C=C3)O[C@H]4CCOC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29ClO8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1279691-36-9, 915095-96-4 | |
| Record name | Methyl 1-C-(4-chloro-3-((4-(((3S)-tetrahydro-3-furanyl)oxy)phenyl)methyl)phenyl)-alpha-D-glucopyranoside | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1279691369 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (2S,3R,4S,5S,6R)-2-(4-CHLORO-3-(4-(((S)-TETRAHYDROFURAN-3-YL)OXY)BENZYL)PHENYL)-6-(HYDROXYMETHYL)-2-METHOXYTETRAHYDRO-2H-PYRAN-3,4,5-TRIOL | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | METHYL 1-C-(4-CHLORO-3-((4-(((3S)-TETRAHYDRO-3-FURANYL)OXY)PHENYL)METHYL)PHENYL)-.ALPHA.-D-GLUCOPYRANOSIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UCE3CY4NYM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


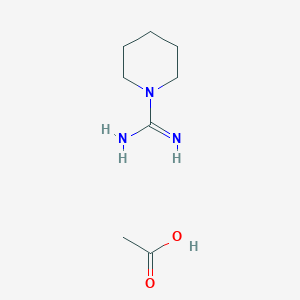


![N-[(dimethyl-1,2-oxazol-4-yl)methyl]-N-methylcyclopentanamine](/img/structure/B1421921.png)

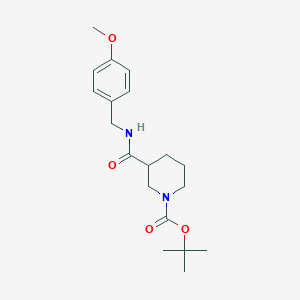
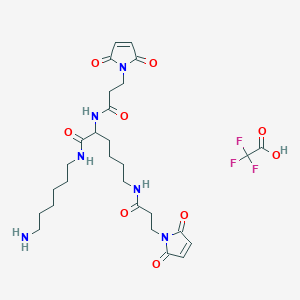
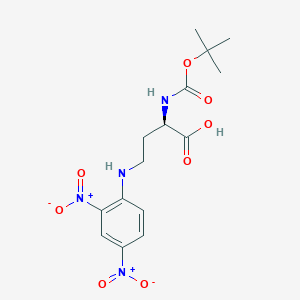
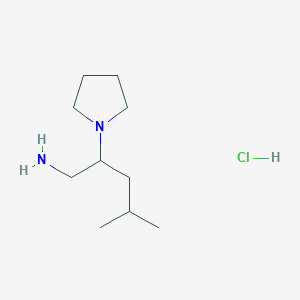
![Ethyl[(4-fluorophenyl)(pyridin-2-yl)methyl]amine](/img/structure/B1421930.png)
![2-chloro-N-{[2-(ethoxymethyl)phenyl]methyl}acetamide](/img/structure/B1421931.png)
![2-(2-{[2-(Diethylamino)ethyl]amino}ethoxy)ethan-1-ol](/img/structure/B1421933.png)
![2-chloro-N-[(4-cyano-2-fluorophenyl)methyl]-N-ethylacetamide](/img/structure/B1421934.png)
